
(2-Phenylhydrazinylidene)acetaldehyde
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Overview
Description
It appears as a yellow to orange crystalline solid and is commonly used in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylhydrazinylidene)acetaldehyde typically involves the reaction of phenylhydrazine with acetaldehyde. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Phenylhydrazinylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming different hydrazone derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like 2,4-dinitrophenylhydrazine (Brady’s reagent) are used for substitution reactions
Major Products:
Scientific Research Applications
(2-Phenylhydrazinylidene)acetaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (2-Phenylhydrazinylidene)acetaldehyde involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymes, leading to various biological effects. For example, it has been shown to inhibit sortase A, a membrane transpeptidase responsible for anchoring surface proteins to the cell wall envelope of Gram-positive bacteria .
Comparison with Similar Compounds
Phenylhydrazine: A related compound with similar chemical properties but different applications.
Hydrazone Derivatives: Compounds formed by the reaction of hydrazines with aldehydes or ketones.
Aldehydes and Ketones: Compounds with carbonyl groups that undergo similar chemical reactions
Uniqueness: (2-Phenylhydrazinylidene)acetaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable hydrazone derivatives makes it valuable in various research and industrial applications .
Biological Activity
(2-Phenylhydrazinylidene)acetaldehyde, with the chemical identifier 20672-18-8, is a compound that has garnered attention for its diverse biological activities. It appears as a yellow to orange crystalline solid and is utilized in various fields, including medical, environmental, and industrial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The primary biological activity of this compound involves its interaction with bacterial biofilms, particularly those formed by Staphylococcus aureus. The compound inhibits the enzyme sortase A transpeptidase, which is crucial for the biofilm formation process. This inhibition disrupts the structural integrity of the biofilm, making bacteria more susceptible to antimicrobial agents.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Its ability to disrupt biofilms enhances its effectiveness against various bacterial strains. Studies have demonstrated that this compound can reduce the viability of Staphylococcus aureus in biofilm form, highlighting its potential as an antimicrobial agent in clinical settings.
Anticancer Potential
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. Further research is necessary to elucidate the exact mechanisms and efficacy of this compound in cancer therapy.
Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibits biofilm formation in Staphylococcus aureus | |
Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against biofilms formed by Staphylococcus aureus. The researchers treated cultures with varying concentrations of the compound and assessed biofilm density using crystal violet staining. Results indicated a dose-dependent reduction in biofilm formation, supporting the compound's potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Cancer Cell Line Testing
Another case study explored the effects of this compound on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with different concentrations of the compound. Findings revealed that higher concentrations led to significant reductions in cell viability, suggesting that this compound may serve as a lead compound for developing new anticancer therapies.
Research Findings and Future Directions
The biological activity of this compound presents promising avenues for further research. Its dual action as an antimicrobial and potential anticancer agent positions it as a valuable candidate for drug development. Future studies should focus on:
- Mechanistic Studies : Elucidating the molecular pathways through which this compound exerts its effects.
- In Vivo Studies : Conducting animal model experiments to assess safety and efficacy in living organisms.
- Formulation Development : Exploring suitable formulations for enhancing the bioavailability and stability of this compound.
Properties
IUPAC Name |
2-(phenylhydrazinylidene)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOTYSZYWLJWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379017 |
Source
|
Record name | (2-Phenylhydrazinylidene)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20672-18-8 |
Source
|
Record name | (2-Phenylhydrazinylidene)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.